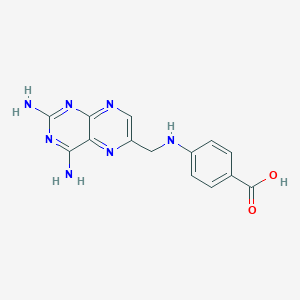

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid

Cat. No. B041646

M. Wt: 311.3 g/mol

InChI Key: OSYSFOFKQDNPGP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04490529

Procedure details

Aminopterin (2.4 g, 0.005 mol) is suspended in 1M NaOAc (500 ml) containing ZnCl2 (0.1 g), and 2N NaOH is added dropwise with stirring until a clear solution forms. Glacial AcOH is then added dropwise to bring the pH to 7.5, and 5 μl of carboxypeptidase G1 (4000 units/ml) is added. The mixture is shaken at 37° C. for 1 day, cooled to 5° C., and suction filtered. The solid is washed thoroughly with H2O, and dried in vacuo on a freeze-drying apparatus to obtain 4-amino-4-deoxypteroic acid (APA) (1.43 g, 86%) as an orange-yellow solid. The analytical sample is prepared by passing a small amount of this material through a microcrystalline cellulose column, with 0.1M glycine, pH 10, as the eluent. Appropriate fractions are pooled and acidified with AcOH, and the precipitate is collected, washed with H2O, and dried in vacuo over P2O5 ; Rf 0.1 (cellulose, pH 7.4 phosphate), dark absorbing spot; UVλmax (0.1N HCl) 243 nm (ε 18,500), 297 (23,900), 337 infl (13,700); UVλmax (0.1N NaOH) 261 nm (ε 30,400), 371 (9,100). Analysis for C, H, and N confirms the composition of APA.

Yield

86%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6](C(N[C@H](C(O)=O)CCC(O)=O)=O)=[CH:5][CH:4]=[C:3]([NH:19][CH2:20][C:21]2[CH:22]=[N:23][C:24]3[N:30]=[C:29]([NH2:31])[N:28]=[C:27]([NH2:32])[C:25]=3[N:26]=2)[CH:2]=1.[OH-].[Na+].C[C:36]([OH:38])=[O:37]>CC([O-])=O.[Na+].[Cl-].[Cl-].[Zn+2]>[CH:5]1[C:6]([C:36]([OH:38])=[O:37])=[CH:1][CH:2]=[C:3]([NH:19][CH2:20][C:21]2[N:26]=[C:25]3[C:27]([NH2:32])=[N:28][C:29]([NH2:31])=[N:30][C:24]3=[N:23][CH:22]=2)[CH:4]=1 |f:1.2,4.5,6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC=2C=NC3=C(N2)C(=NC(=N3)N)N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)[O-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring until a clear solution forms

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added dropwise

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(4000 units/ml) is added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is shaken at 37° C. for 1 day

|

|

Duration

|

1 d

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

suction filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The solid is washed thoroughly with H2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo on a freeze-drying apparatus

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.43 g | |

| YIELD: PERCENTYIELD | 86% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |